8-Hydroxy-2-methylbenzofuro[3,2-b]quinoline-11-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-2-methylbenzofuro[3,2-b]quinoline-11-carboxylic acid is a complex organic compound with a unique structure that combines a benzofuran ring fused with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-2-methylbenzofuro[3,2-b]quinoline-11-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a substituted quinoline derivative with a suitable benzofuran precursor under controlled conditions. The reaction often requires the use of strong bases such as potassium carbonate and solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-2-methylbenzofuro[3,2-b]quinoline-11-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Acylated benzofuran derivatives.
Scientific Research Applications
8-Hydroxy-2-methylbenzofuro[3,2-b]quinoline-11-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-methylbenzofuro[3,2-b]quinoline-11-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and affecting enzymatic activities. The compound’s structure allows it to interact with DNA and proteins, potentially inhibiting their functions and leading to therapeutic effects .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
2-Methylquinoline: Used in the synthesis of pharmaceuticals and dyes.
Benzofuran derivatives: Explored for their diverse biological activities.
Uniqueness: 8-Hydroxy-2-methylbenzofuro[3,2-b]quinoline-11-carboxylic acid stands out due to its unique combination of a benzofuran and quinoline moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H11NO4 |
---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
2-methyl-8-oxo-5H-[1]benzofuro[3,2-b]quinoline-11-carboxylic acid |
InChI |
InChI=1S/C17H11NO4/c1-8-2-5-12-11(6-8)14(17(20)21)16-15(18-12)10-4-3-9(19)7-13(10)22-16/h2-7,18H,1H3,(H,20,21) |
InChI Key |
GAIYMCRRBODBFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C4C=CC(=O)C=C4OC3=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.